5-bromo-2-chloro-N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide
Overview
Description
5-bromo-2-chloro-N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide is a complex organic compound with a unique structure that includes bromine, chlorine, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide typically involves multiple steps. One common method includes the reaction of 5-bromo-2-chlorobenzoic acid with oxalyl chloride in the presence of a catalyst to form the corresponding acyl chloride . This intermediate is then reacted with the appropriate amine derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
5-bromo-2-chloro-N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can form sigma bonds with electrophilic centers, leading to the formation of stable intermediates . These interactions can disrupt biological pathways, making it useful in medicinal applications.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloro-N-(4-methoxybenzyl)benzamide
- 5-bromo-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide
- 5-bromo-2-(piperazin-1-yl)pyrimidine
Uniqueness
What sets 5-bromo-2-chloro-N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24BrClN4O2S/c1-17-2-4-18(5-3-17)25(34)32-14-12-31(13-15-32)21-9-7-20(8-10-21)29-26(35)30-24(33)22-16-19(27)6-11-23(22)28/h2-11,16H,12-15H2,1H3,(H2,29,30,33,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWCWKIVYZZLGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=C(C=CC(=C4)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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